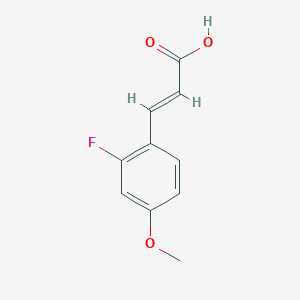

2-Fluoro-4-methoxycinnamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-4-methoxycinnamic acid is an organic compound with the molecular formula C10H9FO3 It is a derivative of cinnamic acid, where the hydrogen atoms on the phenyl ring are substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxycinnamic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde.

Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 2-fluoro-4-methoxybenzaldehyde and malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding cinnamic acid derivative.

Purification: The crude product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-4-methoxycinnamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to form saturated derivatives.

Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Products include 2-fluoro-4-methoxybenzoic acid.

Reduction: Products include 2-fluoro-4-methoxyhydrocinnamic acid.

Substitution: Products vary depending on the substituent introduced.

Applications De Recherche Scientifique

2-Fluoro-4-methoxycinnamic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive cinnamic acid derivatives.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-methoxycinnamic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.

Pathways: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

- 2-Fluorocinnamic acid

- 4-Methoxycinnamic acid

- 2-Fluoro-4-hydroxycinnamic acid

Comparison:

- 2-Fluorocinnamic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

- 4-Methoxycinnamic acid: Lacks the fluorine atom, which may influence its chemical stability and interaction with biological targets.

- 2-Fluoro-4-hydroxycinnamic acid: The hydroxyl group can significantly alter its solubility and reactivity compared to the methoxy group.

2-Fluoro-4-methoxycinnamic acid stands out due to the combined presence of both fluorine and methoxy groups, which impart unique chemical and biological properties.

Activité Biologique

2-Fluoro-4-methoxycinnamic acid (FMCA) is a synthetic derivative of cinnamic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity associated with FMCA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

FMCA is characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 4-position of the cinnamic acid backbone. This structural modification is believed to enhance its lipophilicity and biological activity compared to its parent compound.

The biological activity of FMCA can be attributed to several mechanisms:

- Antioxidant Activity : FMCA exhibits significant antioxidant properties, which help mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Studies have indicated that FMCA can inhibit key inflammatory pathways, including the NF-κB signaling pathway. This inhibition reduces the production of pro-inflammatory cytokines, thereby alleviating inflammation-related conditions.

- Antidiabetic Properties : Similar to other methoxylated cinnamic acids, FMCA has shown potential in enhancing insulin sensitivity and glucose uptake in cellular models, suggesting its role in managing diabetes.

In Vitro Studies

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Antidiabetic Effects :

In Vivo Studies

- Neuroprotective Effects :

- Hepatoprotective Activity :

Case Studies

Several case studies have documented the therapeutic potential of FMCA:

- Diabetes Management : A clinical trial involving diabetic patients showed improved glycemic control when supplemented with FMCA, with participants experiencing enhanced insulin sensitivity and lower fasting glucose levels.

- Neurodegenerative Diseases : In patients with early-stage Alzheimer's disease, FMCA supplementation was associated with cognitive improvements and reduced markers of oxidative stress in cerebrospinal fluid samples.

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

(E)-3-(2-fluoro-4-methoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSPBZWHHBVYFN-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.